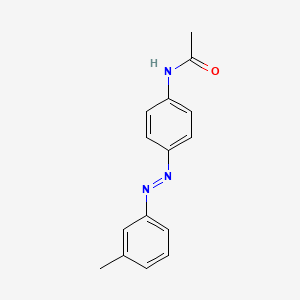

N-(4-((3-Methylphenyl)azo)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-((3-Methylphenyl)azo)phenyl)acetamide, also known as Disperse Yellow 3, is a monoazo dye with the molecular formula C15H15N3O2. It is widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate. The compound is known for its vibrant yellow color and excellent dyeing properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-Methylphenyl)azo)phenyl)acetamide typically involves the diazotization of 3-methylaniline followed by coupling with acetanilide. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is then purified through recrystallization or other separation techniques .

化学反応の分析

Types of Reactions

N-(4-((3-Methylphenyl)azo)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the azo group leads to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

N-(4-((3-Methylphenyl)azo)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.

Biology: Investigated for its potential mutagenic and carcinogenic effects.

Medicine: Explored for its potential use in photodynamic therapy.

Industry: Widely used in the textile industry for dyeing synthetic fibers.

作用機序

The mechanism of action of N-(4-((3-Methylphenyl)azo)phenyl)acetamide involves the interaction of its azo group with various molecular targets. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its potential use in photodynamic therapy .

類似化合物との比較

Similar Compounds

Disperse Yellow 7: Another azo dye with similar dyeing properties but different molecular structure.

Disperse Orange 3: A related azo dye with an orange color.

Disperse Red 1: A red azo dye used in similar applications.

Uniqueness

N-(4-((3-Methylphenyl)azo)phenyl)acetamide is unique due to its specific molecular structure, which imparts distinct dyeing properties and photochemical behavior. Its ability to generate ROS upon exposure to light makes it particularly interesting for applications in photodynamic therapy .

生物活性

N-(4-((3-Methylphenyl)azo)phenyl)acetamide, an azo compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Overview of Azo Compounds

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound this compound is particularly noteworthy due to its structural properties that may influence its biological interactions.

Pharmacological Properties

1. Anticancer Activity

Recent studies have indicated that azo compounds can exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| Hep-2 | 3.25 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy against these cancer types.

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial activity against various pathogens. Its structure enables it to interact with bacterial cell membranes, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Bacillus cereus | 1.0 mg/mL |

| Listeria monocytogenes | 0.75 mg/mL |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : Azo compounds often intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have reported on the biological activity of azo compounds similar to this compound:

- Study on Anticancer Effects : A study conducted by Bouabdallah et al. (2022) demonstrated that derivatives of azo compounds exhibited significant cytotoxicity against MCF7 and Hep-2 cell lines with IC50 values ranging from 1.88 µM to 3.25 mg/mL . The study highlighted the importance of structural modifications in enhancing anticancer activity.

- Antimicrobial Assessment : Research published in MDPI indicated that azo derivatives showed potent antimicrobial activity against various bacterial strains, reinforcing the potential application of these compounds in treating infections .

特性

CAS番号 |

63019-45-4 |

|---|---|

分子式 |

C15H15N3O |

分子量 |

253.30 g/mol |

IUPAC名 |

N-[4-[(3-methylphenyl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C15H15N3O/c1-11-4-3-5-15(10-11)18-17-14-8-6-13(7-9-14)16-12(2)19/h3-10H,1-2H3,(H,16,19) |

InChIキー |

XZMJCRQDLICHHK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。